6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of an aniline group and a tert-butyl group attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of aniline with a tert-butyl-substituted triazine precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aniline and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 3-anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of 3-anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one depend on the specific reaction type. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-methoxy-2,4,4-triphenyl-3-phenylimino-2,3,4,5-tetrahydro-1,2,3-diazaphosphorine
- 3-Anilino-6-methyl-3-oxo-2,4,4-triphenyl-2,3,4,5-tetrahydro-1,2,3-diazaphosphorine
Uniqueness
Compared to similar compounds, 3-anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is unique due to the presence of both an aniline group and a tert-butyl group on the triazine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H16N4O |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-anilino-6-tert-butyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)10-11(18)15-12(17-16-10)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18) |
InChI Key |
KJZHKKWIYQPONE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.